Cas no 2245109-70-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate)
2245109-70-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate
Numero CAS:2245109-70-8
MF:C19H17NO4
MW:323.342585325241
CID:6441227
PubChem ID:142436756
Update Time:2025-05-19
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-6516763
- SCHEMBL23969639
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate
- 2245109-70-8
-
- Inchi: 1S/C19H17NO4/c1-19(2,12-13-8-4-3-5-9-13)18(23)24-20-16(21)14-10-6-7-11-15(14)17(20)22/h3-11H,12H2,1-2H3
- Chiave InChI: XTJWRWYAWOTYCW-UHFFFAOYSA-N
- Sorrisi: O(C(C(C)(C)CC1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O
Proprietà calcolate
- Massa esatta: 323.11575802g/mol
- Massa monoisotopica: 323.11575802g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 5
- Complessità: 498
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516763-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate |
2245109-70-8 | 0.05g |
$600.0 | 2023-05-31 | ||
| Enamine | EN300-6516763-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate |
2245109-70-8 | 0.1g |
$628.0 | 2023-05-31 | ||
| Enamine | EN300-6516763-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate |
2245109-70-8 | 0.25g |
$657.0 | 2023-05-31 | ||
| Enamine | EN300-6516763-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate |
2245109-70-8 | 0.5g |
$685.0 | 2023-05-31 | ||
| Enamine | EN300-6516763-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate |
2245109-70-8 | 1g |
$714.0 | 2023-05-31 | ||
| Enamine | EN300-6516763-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate |
2245109-70-8 | 2.5g |
$1399.0 | 2023-05-31 | ||
| Enamine | EN300-6516763-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate |
2245109-70-8 | 5g |
$2070.0 | 2023-05-31 | ||
| Enamine | EN300-6516763-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate |
2245109-70-8 | 10g |
$3069.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate Letteratura correlata
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
2245109-70-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3-phenylpropanoate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso